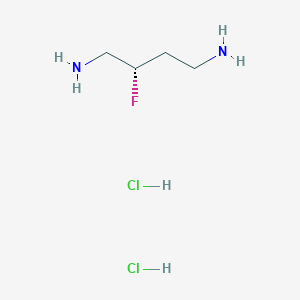

(2S)-2-Fluorobutane-1,4-diamine;dihydrochloride

CAS No.: 2580098-47-9

Cat. No.: VC4469178

Molecular Formula: C4H13Cl2FN2

Molecular Weight: 179.06

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2580098-47-9 |

|---|---|

| Molecular Formula | C4H13Cl2FN2 |

| Molecular Weight | 179.06 |

| IUPAC Name | (2S)-2-fluorobutane-1,4-diamine;dihydrochloride |

| Standard InChI | InChI=1S/C4H11FN2.2ClH/c5-4(3-7)1-2-6;;/h4H,1-3,6-7H2;2*1H/t4-;;/m0../s1 |

| Standard InChI Key | AWQQGUHYVGCVHM-FHNDMYTFSA-N |

| SMILES | C(CN)C(CN)F.Cl.Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Configuration

The compound’s IUPAC name, (2S)-2-fluorobutane-1,4-diamine dihydrochloride, reflects its stereochemistry: a chiral center at the second carbon (S-configuration) with fluorine substitution, flanked by primary amine groups at positions 1 and 4. The SMILES notation (C(CN)[C@@H](CN)F.Cl.Cl) and InChIKey (AWQQGUHYVGCVHM-FHNDMYTFSA-N) confirm its structural uniqueness . The dihydrochloride form enhances solubility and stability, critical for handling and storage.

Physicochemical Properties

Key properties derived from computational and experimental data include:

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 179.06 g/mol | |

| XLogP3-AA (Lipophilicity) | -0.9 | |

| Hydrogen Bond Donors | 4 | |

| Hydrogen Bond Acceptors | 3 | |

| Topological Polar Surface Area | 52 Ų | |

| Rotatable Bonds | 3 |

The negative XLogP3-AA indicates moderate hydrophilicity, consistent with its diamine and hydrochloride nature. The polar surface area suggests potential for hydrogen bonding, influencing biological interactions .

Synthesis and Manufacturing

Synthetic Routes

Synthesis typically begins with (2S)-2-fluorobutane-1,4-diamine, followed by hydrochlorination. Key steps include:

-

Enantioselective Fluorination: Fluorination of a butane diamine precursor using agents like diethylaminosulfur trifluoride (DAST) .

-

Amine Protection/Deprotection: Temporary protection of amines (e.g., Boc groups) to prevent side reactions during fluorination .

-

Salt Formation: Treatment with hydrochloric acid to yield the dihydrochloride salt, enhancing crystallinity and stability .

Industrial Production

Scalable methods employ continuous flow reactors to optimize yield and purity. Industrial protocols emphasize cost-effective fluorination and efficient salt precipitation, though specific details remain proprietary .

Reactivity and Chemical Behavior

Oxidative Processes

The compound undergoes oxidative deamination catalyzed by enzymes like diamine oxidase (DAO), producing imines and hydrogen peroxide . For example:

This reactivity mirrors natural substrates like putrescine, though fluorination alters binding kinetics .

Substitution Reactions

The fluorine atom participates in nucleophilic substitution (SN2), enabling derivatization. For instance, reaction with sodium azide yields azido analogs, useful in click chemistry :

Biological Activity and Applications

Enzyme Interactions

As a DAO substrate, the compound’s oxidation generates reactive intermediates for alkaloid synthesis. Studies on homologous diamines demonstrate utility in producing pyrrolizidine alkaloids (e.g., trachelanthamidine) .

Comparative Analysis with Structural Analogs

| Compound | X (Substituent) | LogP | Bioactivity |

|---|---|---|---|

| (2S)-2-Fluorobutane-1,4-diamine | F | -0.9 | Enzyme substrate, antitumor potential |

| (2S)-2-Chlorobutane-1,4-diamine | Cl | 0.2 | Lower solubility |

| (2S)-2-Bromobutane-1,4-diamine | Br | 0.8 | Higher reactivity |

Fluorine’s electronegativity enhances binding affinity to enzymes compared to bulkier halogens .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume